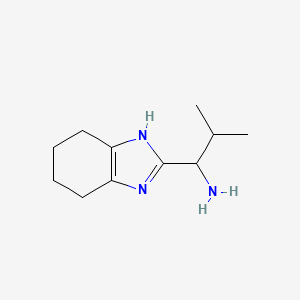
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane is an organosiloxane compound known for its unique chemical structure and properties. This compound is characterized by the presence of methacryloxy groups, hydroxypropoxy groups, and tetramethyldisiloxane units, making it a versatile material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane typically involves the reaction of tetramethyldisiloxane with glycidyl methacrylate in the presence of a catalyst. The reaction proceeds through the opening of the epoxide ring of glycidyl methacrylate by the siloxane, forming the desired product. The reaction conditions often include:
Catalyst: Typically, a Lewis acid such as boron trifluoride etherate.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient mixing, temperature control, and catalyst recovery.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane can undergo various chemical reactions, including:
Polymerization: The methacryloxy groups can participate in free radical polymerization, forming cross-linked polymer networks.
Hydrolysis: The hydroxypropoxy groups can undergo hydrolysis under acidic or basic conditions.
Substitution: The silicon atoms in the siloxane backbone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.
Substitution: Reagents like alkyl halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Silanols and other hydrolyzed products.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, contact lenses, and wound dressings.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion and flexibility.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane involves its ability to form cross-linked networks through polymerization. The methacryloxy groups undergo free radical polymerization, creating a robust polymer matrix. The hydroxypropoxy groups enhance the hydrophilicity and adhesion properties, while the siloxane backbone provides flexibility and thermal stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-acryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-methacryloxy-2-hydroxypropyl)tetramethyldisiloxane
Uniqueness
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane is unique due to the presence of both methacryloxy and hydroxypropoxy groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring strong adhesion, flexibility, and biocompatibility.
Propriétés
Formule moléculaire |
C24H46O9Si2 |
|---|---|
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3 |
Clé InChI |
IFPAGIODCZNPQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)







![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)
![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)


![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)

